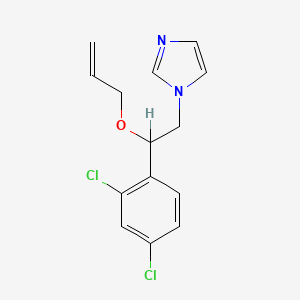
IMAZALIL
Cat. No. B1671291
Key on ui cas rn:
35554-44-0
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07868179B2
Procedure details


imibenconazole; iminoctadine triacetate; iminoctadine tris(albesil); iodocarb; ipconazole; iprobenfos; iprodione; iprovalicarb; irumamycin; isoprothiolane; isovaledione;











Name
Identifiers


|
REACTION_CXSMILES
|
C1C(CSC(CN2N=CN=C2)=N[C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=2[Cl:18])=CC=C(Cl)C=1.[CH3:26][C:27]([OH:29])=O.[CH3:30][C:31](O)=O.[CH3:34][C:35](O)=O.C(CCCNCCCCCCCCN=C(N)N)CCCC[N:43]=[C:44](N)[NH2:45].[CH2:63](CCCNCCCCCCCCN=C(N)N)CCCCN=C(N)N.CCCCNC(OCC#CI)=O.CC(C1C(O)(CN2N=CN=C2)C(CC2C=CC(Cl)=CC=2)CC1)C.CC(OP(SCC1C=CC=CC=1)(OC(C)C)=O)C.CC(NC(N1C(=O)N(C2C=C(Cl)C=C(Cl)C=2)C(=O)C1)=O)C.CC1C=CC(C(NC([C@H](NC(OC(C)C)=O)C(C)C)=O)C)=CC=1.CCC(C1(C)OC1C(CC(C1OC(=O)CC2(O)OC(C(C)=CC2)C(C)=CCCCC(OC2OC(C)C(O)C(OC(N)=O)C2)C=CC(C)C(O)C1C)C)C)=O.CC(OC(C(C(OC(C)C)=O)=C1SCCS1)=O)C.CC(CC(N1C(=O)N(C2C=C(Cl)C=C(Cl)C=2)C(=O)C1)=O)C>>[CH2:63]=[CH:35][CH2:34][O:29][CH:27]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])[CH2:26][N:43]1[CH:44]=[N:45][CH:31]=[CH:30]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCNC(=O)OCC#CI
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC=3C=CC(=CC3)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OP(=O)(OC(C)C)SCC=1C=CC=CC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)NC(=O)N1CC(=O)N(C1=O)C=2C=C(C=C(C2)Cl)Cl
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(C)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C/C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07868179B2
Procedure details


imibenconazole; iminoctadine triacetate; iminoctadine tris(albesil); iodocarb; ipconazole; iprobenfos; iprodione; iprovalicarb; irumamycin; isoprothiolane; isovaledione;











Name
Identifiers


|
REACTION_CXSMILES
|
C1C(CSC(CN2N=CN=C2)=N[C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=2[Cl:18])=CC=C(Cl)C=1.[CH3:26][C:27]([OH:29])=O.[CH3:30][C:31](O)=O.[CH3:34][C:35](O)=O.C(CCCNCCCCCCCCN=C(N)N)CCCC[N:43]=[C:44](N)[NH2:45].[CH2:63](CCCNCCCCCCCCN=C(N)N)CCCCN=C(N)N.CCCCNC(OCC#CI)=O.CC(C1C(O)(CN2N=CN=C2)C(CC2C=CC(Cl)=CC=2)CC1)C.CC(OP(SCC1C=CC=CC=1)(OC(C)C)=O)C.CC(NC(N1C(=O)N(C2C=C(Cl)C=C(Cl)C=2)C(=O)C1)=O)C.CC1C=CC(C(NC([C@H](NC(OC(C)C)=O)C(C)C)=O)C)=CC=1.CCC(C1(C)OC1C(CC(C1OC(=O)CC2(O)OC(C(C)=CC2)C(C)=CCCCC(OC2OC(C)C(O)C(OC(N)=O)C2)C=CC(C)C(O)C1C)C)C)=O.CC(OC(C(C(OC(C)C)=O)=C1SCCS1)=O)C.CC(CC(N1C(=O)N(C2C=C(Cl)C=C(Cl)C=2)C(=O)C1)=O)C>>[CH2:63]=[CH:35][CH2:34][O:29][CH:27]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])[CH2:26][N:43]1[CH:44]=[N:45][CH:31]=[CH:30]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCNC(=O)OCC#CI
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC=3C=CC(=CC3)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OP(=O)(OC(C)C)SCC=1C=CC=CC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)NC(=O)N1CC(=O)N(C1=O)C=2C=C(C=C(C2)Cl)Cl
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(C)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C/C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
